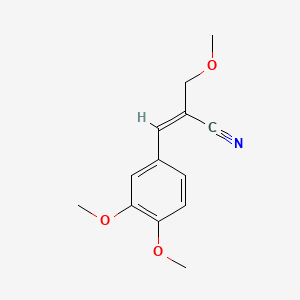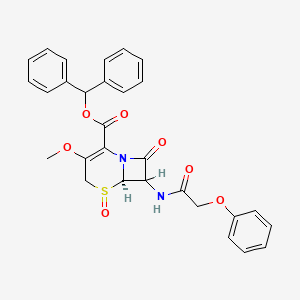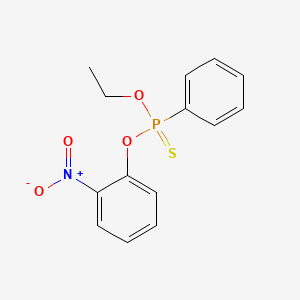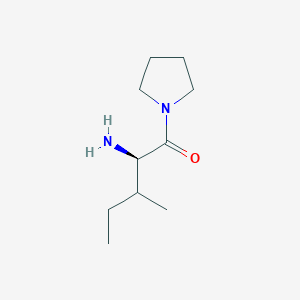
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing ring, and compounds in this class often exhibit significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-pyrrolidin-1-ylpentan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target cells or tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A basic structure with a five-membered nitrogen-containing ring.
Nicotine: Contains a pyrrolidine ring and exhibits significant biological activity.
Cocaine: Another pyrrolidine derivative with well-known pharmacological effects.
Uniqueness
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one is unique due to its specific stereochemistry and the presence of both amino and pyrrolidinyl groups
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
InChI-Schlüssel |
IMCMJLZQYAUSFW-YGPZHTELSA-N |
Isomerische SMILES |
CCC(C)[C@H](C(=O)N1CCCC1)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


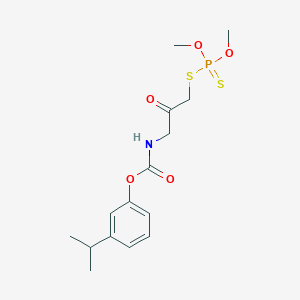
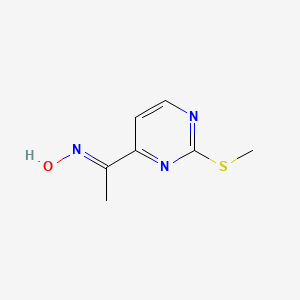
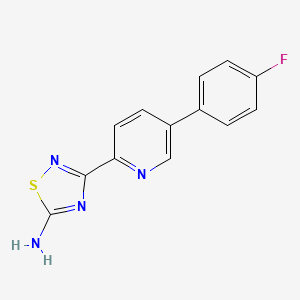
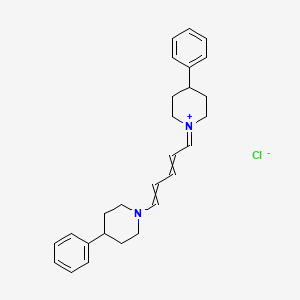
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
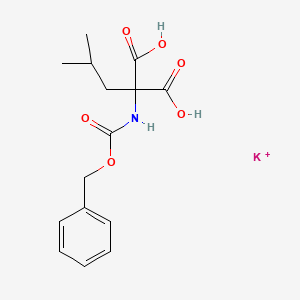
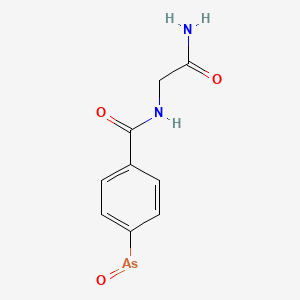

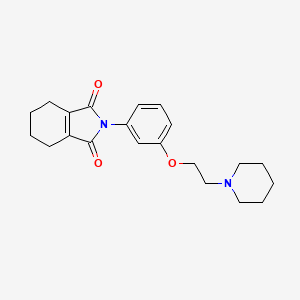
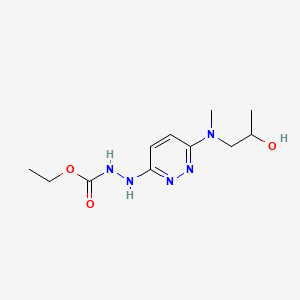
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
